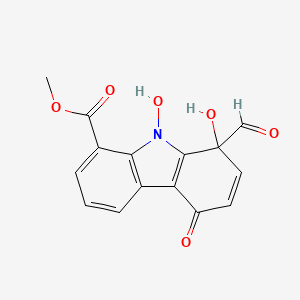

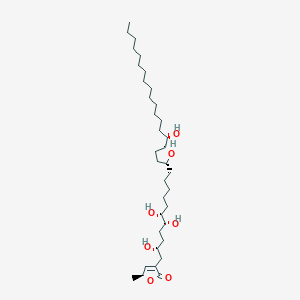

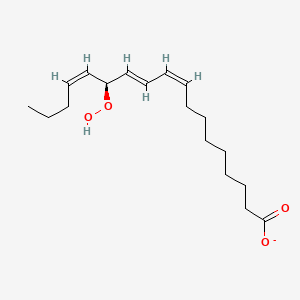

![molecular formula C18H24N4O5 B1244400 {1-[2-(4-Carbamimidoyl-benzoylamino)-propionyl]-piperidin-4-yloxy}-acetic acid](/img/structure/B1244400.png)

{1-[2-(4-Carbamimidoyl-benzoylamino)-propionyl]-piperidin-4-yloxy}-acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

RO-44-3888 es el metabolito activo de sibrafibán, un inhibidor oral de la agregación plaquetaria. Se utiliza principalmente en la prevención de la trombosis arterial en pacientes con síndrome coronario agudo. RO-44-3888 funciona inhibiendo la agregación plaquetaria, convirtiéndolo en un compuesto valioso en la medicina cardiovascular .

Métodos De Preparación

La preparación de RO-44-3888 implica la síntesis de sibrafibán, que luego se metaboliza en RO-44-3888 en el cuerpo. La ruta sintética para sibrafibán incluye varios pasos de síntesis orgánica, que implican la formación de intermediarios clave y sus reacciones subsecuentes bajo condiciones controladas. Los métodos de producción industrial se centran en optimizar el rendimiento y la pureza, asegurando que el producto final cumpla con los estándares farmacéuticos .

Análisis De Reacciones Químicas

RO-44-3888 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes.

Reducción: Lo opuesto a la oxidación, esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores.

Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro, a menudo facilitado por catalizadores o condiciones de reacción específicas.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios catalizadores. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

RO-44-3888 tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza para estudiar los mecanismos de agregación plaquetaria y los efectos de varios inhibidores.

Biología: Los investigadores utilizan RO-44-3888 para investigar procesos celulares relacionados con la función plaquetaria y la coagulación sanguínea.

Medicina: El compuesto es crucial en el desarrollo de tratamientos para enfermedades cardiovasculares, particularmente en la prevención de la trombosis arterial.

Mecanismo De Acción

RO-44-3888 ejerce sus efectos al unirse al receptor de glucoproteína IIb-IIIa en las plaquetas, inhibiendo su agregación. Este mecanismo implica el bloqueo de la unión del fibrinógeno, que es esencial para la aglutinación de las plaquetas y la formación de coágulos. Al prevenir esta interacción, RO-44-3888 reduce eficazmente el riesgo de trombosis arterial .

Comparación Con Compuestos Similares

RO-44-3888 es similar a otros antagonistas del receptor de glucoproteína IIb-IIIa, como abciximab y eptifibatide. es único en su administración oral y propiedades farmacocinéticas específicas. A diferencia de abciximab, que se administra por vía intravenosa, RO-44-3888 se puede tomar por vía oral, lo que proporciona mayor comodidad para los pacientes. Además, su farmacocinética permite efectos terapéuticos más controlados y predecibles .

Compuestos similares incluyen:

Abciximab: Un antagonista del receptor de glucoproteína IIb-IIIa intravenoso.

Eptifibatide: Otro antagonista del receptor de glucoproteína IIb-IIIa intravenoso.

Tirofiban: Un antagonista del receptor de glucoproteína IIb-IIIa intravenoso utilizado en el síndrome coronario agudo.

Propiedades

Fórmula molecular |

C18H24N4O5 |

|---|---|

Peso molecular |

376.4 g/mol |

Nombre IUPAC |

2-[1-[(2S)-2-[(4-carbamimidoylbenzoyl)amino]propanoyl]piperidin-4-yl]oxyacetic acid |

InChI |

InChI=1S/C18H24N4O5/c1-11(21-17(25)13-4-2-12(3-5-13)16(19)20)18(26)22-8-6-14(7-9-22)27-10-15(23)24/h2-5,11,14H,6-10H2,1H3,(H3,19,20)(H,21,25)(H,23,24)/t11-/m0/s1 |

Clave InChI |

BHOGTSLQMNCJHA-NSHDSACASA-N |

SMILES isomérico |

C[C@@H](C(=O)N1CCC(CC1)OCC(=O)O)NC(=O)C2=CC=C(C=C2)C(=N)N |

SMILES canónico |

CC(C(=O)N1CCC(CC1)OCC(=O)O)NC(=O)C2=CC=C(C=C2)C(=N)N |

Sinónimos |

((1-(2-((4-(aminoiminomethyl)benzoyl)amino)-1-oxopropyl)-4-piperidinyl)oxy)acetic acid Ro 44-3888 Ro-44-3888 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

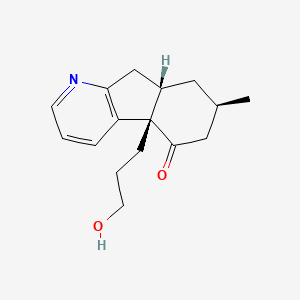

![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B1244317.png)

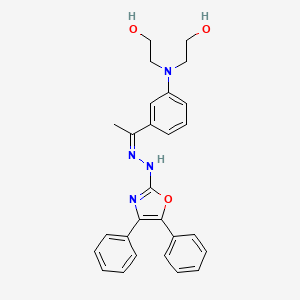

![2-[1-[2-[4-[2-[3,5-Bis(trifluoromethyl)phenyl]acetyl]-2-(3,4-dichlorophenyl)morpholin-2-yl]ethyl]piperidin-4-yl]-2-methylpropanamide](/img/structure/B1244323.png)

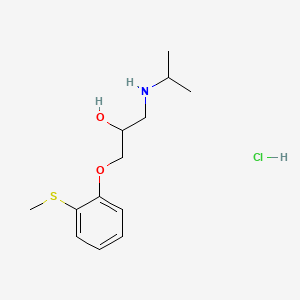

![N-[4-(1-adamantylsulfamoyl)phenyl]-4-bromo-1-methyl-3-pyrazolecarboxamide](/img/structure/B1244334.png)

![N-ethyl-8-methyl-4-oxo-N-(phenylmethyl)-2-thieno[3,2-c][1]benzopyrancarboxamide](/img/structure/B1244336.png)

![1-(3-chloro-2-methylphenyl)-3-[(E)-[4-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethoxy]-3-methoxyphenyl]methylideneamino]thiourea](/img/structure/B1244337.png)